5-(2-Chlorophenoxy)pentan-1-amine hydrochloride 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864059-65-3
VCID: VC2881018
InChI: InChI=1S/C11H16ClNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
SMILES: C1=CC=C(C(=C1)OCCCCCN)Cl.Cl
Molecular Formula: C11H17Cl2NO
Molecular Weight: 250.16 g/mol

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride

CAS No.: 1864059-65-3

Cat. No.: VC2881018

Molecular Formula: C11H17Cl2NO

Molecular Weight: 250.16 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride - 1864059-65-3

Specification

CAS No. 1864059-65-3
Molecular Formula C11H17Cl2NO
Molecular Weight 250.16 g/mol
IUPAC Name 5-(2-chlorophenoxy)pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H16ClNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
Standard InChI Key JTAYZXOQJXPIIS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCCCCCN)Cl.Cl
Canonical SMILES C1=CC=C(C(=C1)OCCCCCN)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is the hydrochloride salt of 5-(2-Chlorophenoxy)pentan-1-amine. Its structural identity is defined by the following parameters:

ParameterValue
Molecular FormulaC₁₁H₁₇Cl₂NO
Molecular Weight250.16 g/mol
IUPAC Name5-(2-chlorophenoxy)pentan-1-amine;hydrochloride
CAS Number56121-90-5
Synonyms5-(2-chlorophenoxy)pentan-1-aminehydrochloride, 1864059-65-3

The parent compound (without the hydrochloride) has a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol. The addition of HCl to form the salt increases the molecular weight and changes some of the physical properties while maintaining the core structure.

Physical Properties

The physical properties of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride are crucial for understanding its behavior in various applications:

PropertyCharacteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white powder
SolubilityHighly soluble in water (due to salt formation), soluble in polar organic solvents
Melting PointEstimated 180-190°C (based on similar hydrochloride salts)
pH (in solution)Acidic (typically 4.5-6.5 in aqueous solution)

Like other amine hydrochlorides, this compound shows enhanced water solubility compared to its free base form, making it more suitable for aqueous applications in biological systems . This property is particularly important for pharmaceutical applications where water solubility affects bioavailability.

Structural Features

The molecular structure of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride consists of several key elements:

  • A 2-chlorophenoxy group attached to a five-carbon chain

  • A terminal primary amine group (protonated in the hydrochloride form)

  • A chloride counterion

The 2-chlorophenoxy group imparts specific chemical properties due to the electron-withdrawing effect of the chlorine atom at the ortho position, which influences the electronic distribution across the phenoxy ring. This feature distinguishes it from similar compounds with different halogen positions, such as 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS: 1864063-66-0).

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride typically involves a multi-step process starting from 2-chlorophenol. The general synthetic pathway includes:

  • Alkylation of 2-chlorophenol with 1-bromopentane or 5-chloropentan-1-amine

  • Conversion of the resulting intermediate to the free amine

  • Salt formation through treatment with hydrogen chloride

The first step generally involves the reaction of 2-chlorophenol with 5-chloropentan-1-amine (CID: 12698241) under basic conditions to form the ether linkage . This nucleophilic substitution reaction is facilitated by bases such as potassium carbonate or sodium hydroxide.

Reaction Conditions

The successful synthesis of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride depends on carefully controlled reaction conditions:

Reaction StepConditions
Ether FormationHeating under reflux in solvents like ethanol or dimethylformamide (70-80°C)
AminationVarious methods depending on starting materials
Salt FormationTreatment with HCl in diethyl ether or ethereal HCl

For the ether formation step, the reaction typically requires heating under reflux in solvents like ethanol or dimethylformamide to facilitate nucleophilic substitution reactions. The reaction time can vary based on conditions such as temperature, solvent choice, and reaction time.

For the conversion to the hydrochloride salt, the free amine is usually dissolved in an appropriate solvent and treated with hydrogen chloride, followed by isolation of the precipitated salt. This process enhances the compound's stability and solubility in water .

Industrial Production Methods

Industrial-scale production of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride may involve continuous flow processes to ensure high yield and purity. These methods often incorporate:

  • Continuous flow reactors for better heat management and reaction control

  • Catalysts to enhance reaction efficiency and selectivity

  • Optimized purification protocols to ensure high purity

The use of catalysts and optimized reaction conditions enhances the efficiency of the synthesis in industrial settings. Modern industrial approaches may also employ microwave-assisted synthesis techniques to reduce reaction times and improve yields, similar to methods used for related compounds .

Chemical Reactivity

Types of Reactions

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride can participate in various chemical reactions, primarily involving:

  • Nucleophilic Substitutions: The amine group, once deprotonated, can act as a nucleophile in substitution reactions.

  • Salt Metathesis: Exchange of the chloride counterion with other anions.

  • Acylation and Alkylation: Reactions at the amine functionality leading to amide or secondary/tertiary amine derivatives.

  • Oxidation: Particularly of the amine group to form various nitrogen-containing derivatives.

The compound undergoes these reactions due to the nucleophilicity of the amine group and the reactivity of the chlorophenoxy moiety.

Common Reagents and Conditions

The reactivity of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride with various reagents determines its utility in organic synthesis:

Reagent TypeExampleProduct Type
Acylating AgentsAcid chlorides, anhydridesAmides
Alkylating AgentsAlkyl halidesSecondary/tertiary amines
Oxidizing AgentsHydrogen peroxide, mCPBAN-oxides, nitro compounds
Reducing AgentsLithium aluminum hydrideReduced derivatives

For alkylation reactions, the amine must first be deprotonated using bases such as triethylamine or sodium hydroxide. The reactions typically proceed under mild conditions in solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The reaction of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride with various reagents can lead to the formation of several valuable products:

  • Amides: Through reaction with acid chlorides or anhydrides

  • Secondary and tertiary amines: Via alkylation with alkyl halides

  • Schiff bases: Through condensation with aldehydes and ketones

  • Carbamates: Via reaction with chloroformates

These products serve as important intermediates in organic synthesis and pharmaceutical development. The specific products formed depend on the reagents and conditions employed, allowing for versatile applications in synthetic chemistry.

Biological Activity and Mechanisms

Pharmacological Effects

Research indicates that 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride and structurally similar compounds may exhibit various pharmacological effects:

  • Neurotransmitter modulation: Potential effects on serotonin and norepinephrine pathways

  • Anxiolytic properties: Possible reduction in anxiety-like behaviors in animal models

  • Cytotoxic selectivity: Minimal toxicity compared to standard chemotherapeutic agents

These effects are primarily attributed to the compound's ability to interact with specific biological targets in neurological and other physiological systems. Its phenoxy-substituted amine structure shares similarities with compounds known to affect neurotransmitter systems.

Interaction with Biological Targets

The mechanism of action of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride involves interactions with various molecular targets:

TargetEstimated Binding AffinityBiological Effect
Serotonin TransporterModerate to HighPossible serotonergic modulation
Norepinephrine TransporterModeratePotential adrenergic effects
CholinesteraseLow to ModeratePossible cholinergic modulation

These interactions highlight the compound's potential as a multi-target agent in treating neuropsychiatric disorders. The chlorophenoxy group is particularly important for these interactions, as it provides specific binding characteristics with receptor pockets.

Structure-Activity Relationships

The biological activity of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is influenced by several structural features:

  • The position of the chlorine atom on the phenoxy ring (ortho position in this case)

  • The length of the carbon chain between the phenoxy and amine groups

  • The presence of the hydrochloride salt, enhancing solubility and bioavailability

Comparison with analogous compounds suggests that the ortho-chloro substitution on the phenoxy ring may confer distinct advantages in terms of receptor selectivity and binding affinity compared to meta-substituted analogs like 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride.

Applications and Research

Medicinal Chemistry Applications

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride has several potential applications in medicinal chemistry:

  • Pharmaceutical intermediate: Used in the synthesis of more complex drug candidates

  • Central nervous system agents: Development of compounds targeting neurological disorders

  • Structure-activity relationship studies: Exploration of phenoxy-amine compounds for therapeutic applications

The compound's distinct structural features make it valuable for developing treatments for mood disorders, anxiety, and other neurological conditions. Its hydrochloride salt form enhances its utility in pharmaceutical formulations due to improved solubility and stability.

Use in Synthesis

In organic synthesis, 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride serves as a valuable building block:

  • Coupling reactions: Formation of amides, carbamates, and other nitrogen-containing derivatives

  • Heterocycle synthesis: Construction of complex nitrogen-containing ring systems

  • Dendrimeric structures: Development of branched molecules with multiple functional groups

These applications leverage the compound's bifunctional nature, with reactive groups at both ends of the molecule that can be selectively manipulated. The synthetic versatility makes it particularly useful in diversity-oriented synthesis programs.

Current Research Directions

Current research involving 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride focuses on several promising areas:

  • Neuropharmacological studies: Investigation of effects on mood and anxiety in preclinical models

  • Structure-based drug design: Utilization in developing targeted therapeutics

  • Novel synthetic methodologies: Development of more efficient synthesis routes

  • Biological pathway analysis: Understanding its mechanisms of action at the molecular level

These research directions highlight the compound's potential significance in advancing both synthetic chemistry and pharmaceutical development. The combination of synthetic accessibility and biological activity makes it an attractive target for continued investigation.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride have been studied, with varying substituents and chain lengths:

CompoundStructural DifferenceCAS Number
5-(3-Chlorophenoxy)pentan-1-amine hydrochlorideChlorine at meta position1864063-66-0
5-(2-Phenylphenoxy)pentan-1-amine hydrochlorideBiphenyl instead of chlorophenyl62232-82-0
1-(3-Chlorophenoxy)butan-2-amine hydrochlorideShorter carbon chain, different attachment point223606-14-2

These analogs provide valuable comparative data for understanding the structure-activity relationships of this class of compounds .

Comparative Properties

Comparing 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride with its analogs reveals important differences in properties:

Property5-(2-Chlorophenoxy)pentan-1-amine HCl5-(3-Chlorophenoxy)pentan-1-amine HCl5-(2-Phenylphenoxy)pentan-1-amine HCl
Molecular Weight250.16 g/mol250.16 g/mol291.8 g/mol
Solubility ProfileHigh water solubilitySimilar water solubilityLower water solubility
Chemical ReactivityInfluenced by ortho-ClDifferent electronic distributionSterically hindered
Biological ActivitySpecific receptor interactionsDifferent selectivity profileAltered binding characteristics

The ortho position of the chlorine in 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride significantly affects its electronic properties and three-dimensional structure compared to the meta-substituted analog. The 2-phenylphenoxy analog presents a much bulkier substituent that alters both physical properties and biological interactions .

Advantages and Limitations

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride offers several advantages and limitations compared to its structural analogs:

Advantages:

  • Enhanced water solubility due to the hydrochloride salt form

  • Specific biological activity profile related to the ortho-chloro substitution

  • Synthetic versatility as a bifunctional building block

  • Moderate to good stability under standard storage conditions

Limitations:

  • Possible hydrolytic instability under strongly basic conditions

  • Limited information on long-term toxicity profiles

  • Synthetic challenges related to regioselective functionalization

  • Potential for off-target effects due to structural similarity with other bioactive compounds

These considerations are important when selecting the appropriate compound for specific applications in research or development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator